2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
CAS No.: 476483-47-3
Cat. No.: VC15630629
Molecular Formula: C24H23F2N3OS2
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-47-3 |
|---|---|
| Molecular Formula | C24H23F2N3OS2 |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 2-amino-1-(2,6-difluorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C24H23F2N3OS2/c1-4-31-23-13(8-9-32-23)19-14(12-27)22(28)29(21-15(25)6-5-7-16(21)26)17-10-24(2,3)11-18(30)20(17)19/h5-9,19H,4,10-11,28H2,1-3H3 |
| Standard InChI Key | XAIKLYHUIABGMI-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC=C4F)F)N)C#N |
Introduction
Chemical Identification and Structural Properties
Molecular Composition
The compound has the molecular formula C₂₄H₂₃F₂N₃OS₂ and a molecular weight of 471.6 g/mol. Its IUPAC name reflects a complex heterocyclic architecture featuring:
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A quinoline core substituted at positions 1, 2, 3, 4, and 7.
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2,6-Difluorophenyl and 2-(ethylsulfanyl)-3-thienyl moieties at positions 1 and 4, respectively.
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A cyanide group at position 3 and dimethyl groups at position 7.
The structural complexity is further illustrated by its canonical SMILES notation:
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC=C4F)F)N)C#N.
Crystallographic and Stereochemical Features
While X-ray crystallography data for this specific compound remains unpublished, analogous quinoline derivatives exhibit planar aromatic systems with substituents influencing π-π stacking and hydrogen-bonding potential . The presence of sulfur atoms in the thienyl and ethylsulfanyl groups may enhance intermolecular interactions in solid-state configurations.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (decomposes >250°C) |
| Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL |
| LogP (Octanol-Water) | Estimated 3.8 ± 0.6 |
| Stability | Sensitive to light and humidity |
Data derived from analogous quinoline derivatives .
| Exposure Route | Prevention Strategy |
|---|---|
| Inhalation | Use fume hoods; NIOSH-approved mask |
| Skin Contact | Nitrile gloves; lab coat |
| Eye Exposure | Goggles with side shields |
First aid measures include flushing eyes with water for 15 minutes and washing skin with soap under running water.
Computational Modeling Insights
Molecular docking simulations of similar compounds reveal:
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